Aceclofenac

Description

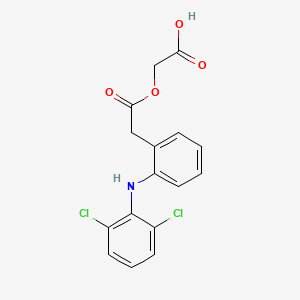

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2NO4/c17-11-5-3-6-12(18)16(11)19-13-7-2-1-4-10(13)8-15(22)23-9-14(20)21/h1-7,19H,8-9H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNIPYSSQXLZQLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)OCC(=O)O)NC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045522 | |

| Record name | Aceclofenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>53.1 [ug/mL] (The mean of the results at pH 7.4), Insoluble | |

| Record name | SID50085951 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Aceclofenac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06736 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

89796-99-6 | |

| Record name | Aceclofenac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89796-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aceclofenac [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089796996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aceclofenac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06736 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aceclofenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aceclofenac | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACECLOFENAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RPK779R03H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

149-153 | |

| Record name | Aceclofenac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06736 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Molecular and Cellular Pharmacology of Aceclofenac

Mechanisms of Action of Aceclofenac

This compound's interaction with the two primary isoforms of the cyclooxygenase enzyme, COX-1 and COX-2, is a cornerstone of its pharmacological activity. COX-1 is a constitutively expressed enzyme involved in physiological functions, such as protecting the gastric mucosa, while COX-2 is an inducible enzyme that is upregulated during inflammatory responses. drugbank.com this compound inhibits both isoforms, but it does so with a notable preference for COX-2. dovepress.comdrugbank.com

Interestingly, some research suggests that the inhibition of COX isozymes by this compound is not a direct action but requires its biotransformation into active metabolites. nih.govnih.gov In short-term in vitro assays, this compound and its primary metabolite, 4'-hydroxythis compound (B13806639), did not significantly affect COX-1 or COX-2 activity. nih.gov However, in longer-term assays, both compounds suppressed the isoforms, which coincided with their conversion to diclofenac (B195802) and 4'-hydroxy-diclofenac, respectively. nih.gov This indicates that this compound functions as a prodrug, with its metabolites being the active COX-inhibiting agents. nih.govscispace.com

This compound is characterized as a preferential COX-2 inhibitor. indexcopernicus.comresearchgate.netjemds.in This selectivity is a key feature that distinguishes its pharmacological profile. Studies have demonstrated that this compound inhibits the COX-2 enzyme to a much greater extent than the COX-1 enzyme. One report indicates that this compound can inhibit COX-2 by 97% while inhibiting COX-1 by only 46%. indexcopernicus.comresearchgate.netjemds.injemds.in

This preferential action is further quantified by the half-maximal inhibitory concentration (IC50) values. In human whole blood assays, this compound displayed significantly more selectivity towards COX-2 with an IC50 of 0.77 µM, compared to an IC50 of over 100 µM for COX-1. nih.govdrugbank.com Its metabolite, 4'-hydroxythis compound, also shows minimal inhibition of COX-2 with an IC50 value of 36 µM. nih.govdrugbank.com For comparison, the metabolite diclofenac potently inhibits both COX-1 (IC50 of 0.6 µM) and COX-2 (IC50 of 0.04 µM). nih.gov The plasma concentrations of diclofenac derived from oral this compound administration are sufficient to cause a greater than 97% inhibition of COX-2. nih.gov

The limited interaction of this compound with the COX-1 isoform has significant pharmacological implications, primarily related to its tolerability profile. patsnap.com The preferential inhibition of COX-2 over COX-1 means that the physiological functions maintained by COX-1, such as the production of gastroprotective prostaglandins (B1171923), are less affected. indexcopernicus.comresearchgate.net

This COX-1-sparing effect is attributed to the limited but sustained biotransformation of this compound into diclofenac. nih.gov Although diclofenac itself is a potent inhibitor of both COX isoforms, the lower plasma concentrations of diclofenac achieved after administering this compound lead to a minor and shorter inhibition of COX-1 compared to direct administration of diclofenac. nih.gov For instance, treatment with this compound resulted in a 46% inhibition of COX-1, whereas treatment with diclofenac led to an 82% inhibition. nih.gov Furthermore, ex vivo studies have confirmed that COX-1-dependent thromboxane (B8750289) B2 synthesis is inhibited significantly less by this compound than by diclofenac. nih.gov

The central therapeutic effect of this compound is the modulation of prostaglandin (B15479496) synthesis. dovepress.com Prostaglandins, particularly prostaglandin E2 (PGE2), are key mediators that cause vasodilation, swelling, and pain during inflammation. dovepress.com By inhibiting the COX enzymes, this compound effectively blocks the conversion of arachidonic acid into these pro-inflammatory prostaglandins. pacehospital.com

Research has shown that this compound's ability to inhibit PGE2 production is mediated by its intracellular conversion to active metabolites like diclofenac and 4'-hydroxy diclofenac. nih.gov Studies on human rheumatoid synovial cells revealed that while this compound itself did not inhibit COX-1 or COX-2 directly, it did inhibit interleukin-1beta-induced PGE2 production, which was concurrent with its conversion to diclofenac. nih.gov Both this compound and its metabolites have been demonstrated to fully block PGE2 synthesis in IL-1beta-stimulated human chondrocytes. nih.gov This inhibitory effect on PGE2 has been confirmed in clinical settings, where this compound treatment reduced PGE2 levels in the synovial fluid of patients with acute knee osteoarthritis. dovepress.com

The metabolism of arachidonic acid can proceed via two major enzymatic pathways: the cyclooxygenase pathway leading to prostaglandins and the lipoxygenase (LOX) pathway leading to leukotrienes. Inhibition of the COX pathway can potentially shunt arachidonic acid towards the LOX pathway, increasing the production of leukotrienes, which are potent pro-inflammatory mediators.

However, studies on the specific effects of this compound on leukotriene pathways are limited. One study investigating the effect of diclofenac, a major metabolite of this compound, found that it could regulate leukotriene production by modulating the uptake and release of arachidonic acid in leukocytes, rather than by directly inhibiting the 5-lipoxygenase enzyme. nih.gov It was shown to enhance the reincorporation of arachidonic acid into triacylglycerols, thereby reducing its availability for conversion into leukotrienes. nih.gov

Beyond its primary action on the cyclooxygenase pathway, this compound exhibits several pharmacological effects that are not mediated by COX inhibition. These additional mechanisms contribute to its broad anti-inflammatory profile.

Inhibition of Inflammatory Cytokines: this compound has been shown to inhibit the production of several key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor (TNF). nih.govdrugbank.com The inhibition of IL-6 is thought to be mediated by its metabolite, diclofenac. drugbank.com Studies have demonstrated that this compound and its metabolites significantly decrease IL-6 production in stimulated human chondrocytes. nih.gov Furthermore, in patients with rheumatoid arthritis, this compound therapy led to a reduction in IL-1β and TNFα levels. indexcopernicus.com

Effects on Neutrophil Adhesion: this compound can interfere with the process of neutrophil adhesion to the endothelium, a critical step in the inflammatory response. drugbank.com It achieves this by inducing a significant decrease in the expression of L-selectin (CD62L), a cell adhesion molecule on the surface of neutrophils. drugbank.comnih.govresearchgate.net This effect has been observed to be more potent and rapid compared to other NSAIDs. nih.gov

Inhibition of Nitric Oxide Synthesis: In human articular chondrocytes, this compound has been found to decrease the production of nitric oxide (NO), a molecule that can have pro-inflammatory and catabolic effects in joints at high concentrations. drugbank.comnih.gov This effect appears to be mediated by its metabolite 4'-hydroxythis compound, which inhibits NO production stimulated by both IL-1beta and lipopolysaccharide (LPS). nih.gov

Chondroprotective Effects: this compound has demonstrated potential chondroprotective properties by stimulating the synthesis of glycosaminoglycans (GAGs) in human osteoarthritic cartilage. drugbank.comactascientific.comnih.gov This effect is thought to be mediated by the inhibition of IL-1 activity. drugbank.comactascientific.com Specifically, the metabolite 4'-hydroxythis compound is believed to be responsible for these chondroprotective effects by suppressing the IL-1 mediated production of matrix metalloproteinases and interfering with the release of proteoglycans from chondrocytes. nih.govdrugbank.comresearchgate.net Studies have shown that this compound can increase the synthesis of proteoglycans and hyaluronic acid in cartilage explants. actascientific.comnih.gov

Non-Cyclooxygenase Mediated Pharmacological Effects of this compound

Impact of this compound on Cytokine Expression

This compound significantly influences the expression of several pro-inflammatory and anti-inflammatory cytokines, which are pivotal in orchestrating the inflammatory response.

Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α): In vitro studies have demonstrated that this compound can reduce the expression of IL-1β and TNF-α in cultured osteoarthritic chondrocytes stimulated by IL-1β. nih.gov Furthermore, in patients with rheumatoid arthritis, with or without chronic kidney disease, treatment with this compound led to a notable reduction in the levels of IL-1β and TNF-α. indexcopernicus.com

Interleukin-6 (IL-6): this compound and its metabolites, 4'-hydroxythis compound and diclofenac, have been shown to significantly decrease the production of IL-6 in human chondrocytes stimulated by either IL-1β or lipopolysaccharide (LPS). nih.gov All NSAIDs tested in one study, including this compound, showed a pronounced inhibitory effect on the production of IL-6 by interface membranes from loose hip or knee endoprostheses. researchgate.net

Interleukin-1 Receptor Antagonist (IL-1Ra): In contrast to its inhibitory effects on pro-inflammatory cytokines, this compound has been found to increase the synthesis of the anti-inflammatory cytokine IL-1Ra in human articular chondrocytes. nih.gov This effect is noteworthy as IL-1Ra can counteract the catabolic effects of IL-1 in cartilage. nih.gov

| Cytokine | Effect of this compound | Study Context |

| Interleukin-1β (IL-1β) | ↓ | Osteoarthritic chondrocytes nih.gov, Rheumatoid arthritis patients indexcopernicus.com |

| Tumor Necrosis Factor-α (TNF-α) | ↓ | Osteoarthritic chondrocytes nih.gov, Rheumatoid arthritis patients indexcopernicus.com |

| Interleukin-6 (IL-6) | ↓ | Human chondrocytes nih.gov, Interface membranes from loose endoprostheses researchgate.net |

| Interleukin-1 Receptor Antagonist (IL-1Ra) | ↑ | Human articular chondrocytes nih.gov |

This compound Modulation of Nitric Oxide Synthase Activity

Nitric oxide (NO) is a key signaling molecule in inflammation, and its production is catalyzed by nitric oxide synthase (NOS). High concentrations of NO can have detrimental effects on chondrocyte function. nih.gov this compound has been shown to modulate NOS activity and NO production.

Specifically, this compound can inhibit the synthesis of nitric oxide in human articular chondrocytes. nih.govdrugbank.com While this compound itself was found to be without effect on IL-1β- or LPS-stimulated nitric oxide production in one study, its metabolite, 4'-hydroxythis compound, inhibited NO production stimulated by both. nih.gov This suggests that the in vivo modulation of NO by this compound may be partially mediated by its metabolites. The regulation of iNOS expression is complex, involving a delicate balance of microbial stimuli and host-derived cytokines. nih.gov

Chondroprotective Mechanisms of this compound

A distinguishing feature of this compound is its potential to exert chondroprotective effects, which is particularly relevant in the context of osteoarthritis.

Glycosaminoglycan (GAG) Synthesis: this compound has a stimulatory effect on the synthesis of glycosaminoglycans (GAGs), a critical component of the cartilage matrix. actascientific.com This effect may be attributed to the inhibition of IL-1 activity, which in turn allows for the expression of endogenous growth factors. actascientific.com It has also been shown to increase GAG production in cartilage from osteoarthritis patients. nih.gov

Matrix Metalloproteinase (MMP) Inhibition: The main metabolite of this compound, 4'-hydroxythis compound, has been demonstrated to down-regulate the production of pro-matrix metalloproteinase-1 (pro-MMP-1) and pro-matrix metalloproteinase-3 (pro-MMP-3) in rabbit articular chondrocytes and synoviocytes. nih.gov This action helps to prevent the degradation of the cartilage matrix.

Proteoglycan Release: 4'-hydroxythis compound also interferes with the release of sulfated-glycosaminoglycans (proteoglycans) from chondrocytes, further contributing to the preservation of cartilage integrity. nih.gov

| Chondroprotective Action | Mechanism | Key Molecule(s) Involved |

| Stimulates Matrix Synthesis | Increased production of glycosaminoglycans (GAGs) | Glycosaminoglycans actascientific.com |

| Inhibits Matrix Degradation | Down-regulation of pro-matrix metalloproteinases | pro-MMP-1, pro-MMP-3 nih.gov |

| Prevents Proteoglycan Loss | Interference with proteoglycan release | Sulfated-glycosaminoglycans nih.gov |

Influence of this compound on Cellular Apoptosis

The influence of this compound on cellular apoptosis (programmed cell death) is an area of ongoing investigation. Its primary metabolite, diclofenac, has been shown to induce apoptosis in human cholangiocarcinoma cell lines. nih.govnih.gov Studies have indicated that diclofenac can increase caspase-3/7 activity, which are key executioner caspases in the apoptotic cascade. nih.govnih.gov While these findings are with a metabolite, they suggest a potential pathway through which this compound may influence cell turnover in inflammatory and proliferative conditions.

Receptor and Enzyme Interactions of this compound

The primary mechanism of action of this compound, like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes. nih.govdrugbank.com There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation and mediates the production of pro-inflammatory prostaglandins. nih.govpatsnap.com

This compound exhibits preferential inhibition of COX-2 over COX-1. nih.govactascientific.com The IC50 ratio (COX-2/COX-1) for this compound is reported to be 0.26. nih.gov In a human whole blood assay, this compound weakly inhibited COX-1 with an IC50 value greater than 100 microM, but decreased COX-2 activity by 50% at a concentration of 0.77 microM. nih.gov Its main metabolite, 4'-hydroxythis compound, also minimally inhibits COX-2. drugbank.com

| Enzyme | This compound IC50 | 4'-hydroxythis compound IC50 | Diclofenac IC50 |

| COX-1 (human whole blood) | >100 µM nih.gov | >100 µM nih.gov | 0.6 µM nih.gov |

| COX-2 (human whole blood) | 0.77 µM nih.gov | 36 µM nih.gov | 0.04 µM nih.gov |

Beyond COX enzymes, this compound also affects the function of cell adhesion molecules. It has been shown to decrease the expression of L-selectin on human neutrophils, which can interfere with neutrophil adhesion to the endothelium, an important step in the inflammatory process. researchgate.netnih.gov

Intracellular Signaling Pathway Modulation by this compound

The effects of this compound on cytokine expression and other cellular processes are mediated through the modulation of various intracellular signaling pathways. While direct studies on this compound's comprehensive impact on these pathways are still emerging, its known downstream effects provide insights into its mechanisms.

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory gene expression. The metabolite of this compound, diclofenac, has been shown to suppress the NF-κB signaling pathway by inhibiting the degradation of IκBα and the subsequent translocation of the NF-κB p65 subunit to the nucleus. biomolther.org This inhibition of NF-κB activation likely underlies the observed reduction in the expression of NF-κB-dependent pro-inflammatory genes, such as those for certain cytokines.

Furthermore, the effects of this compound on nitric oxide production and chondrocyte function suggest potential interactions with other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathways, which are known to be involved in the cellular responses to inflammatory stimuli. nih.govnews-medical.net However, more direct research is needed to fully elucidate the specific intracellular signaling pathways directly modulated by this compound itself.

Pharmacokinetics of Aceclofenac: Dispositional Dynamics

Aceclofenac Absorption Dynamics

Following oral administration, this compound is rapidly and completely absorbed from the gastrointestinal tract, circulating primarily as the unchanged drug. drugbank.comnih.govnih.govfabad.org.tr This efficient absorption is a key characteristic of its pharmacokinetic profile.

Factors Influencing this compound Bioavailability

Several factors can modulate the bioavailability of this compound, which is the fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Formulation: The pharmaceutical formulation plays a crucial role in the bioavailability of this compound. Advanced drug delivery systems have been developed to overcome its solubility challenges.

Inclusion Complexes: Incorporating this compound into an inclusion complex with hydroxypropyl-β-cyclodextrin has been shown to improve its solubility and dissolution rate. nih.gov This can lead to a significant enhancement in the extent of absorption, with studies showing a 1.75-fold increase compared to the pure drug and a 1.2-fold increase compared to a standard marketed tablet. nih.gov

Nanosuspensions and Nanoemulsions: Technologies like nanosuspensions and nanoemulsions reduce the particle size of the drug, thereby increasing the surface area for dissolution and enhancing bioavailability. sifisheriessciences.comnih.gov Transdermal application of nanoemulsion formulations can bypass the first-pass metabolism in the liver, leading to a 2.60 to 2.95-fold increase in bioavailability compared to oral tablets. walshmedicalmedia.comresearchgate.net

Metabolism: this compound undergoes extensive first-pass metabolism in the liver, which can reduce the amount of active drug reaching systemic circulation. walshmedicalmedia.comresearchgate.net Studies in rats have indicated a low absolute oral bioavailability of approximately 15%, which is attributed to this extensive metabolism. nih.govsigmaaldrich.com

Rate and Extent of this compound Absorption

The rate and extent of this compound absorption are quantified by key pharmacokinetic parameters. After oral administration, peak plasma concentrations (Cmax) are typically reached between 1.25 to 3.0 hours. drugbank.comnih.govnih.govthepharmajournal.com The Cmax and the area under the plasma concentration-time curve (AUC) have been shown to increase linearly with the administered dose. fabad.org.tr

| Formulation | Cmax (µg/mL) | Tmax (hours) | AUC (µg.h/mL) | Reference |

|---|---|---|---|---|

| Standard Oral Tablet | 8.48 ± 0.91 | 2.5 (Median) | 19.85 ± 2.91 (AUC0-t) | nih.gov |

| Standard Oral Tablet | 13.39 | 1.5 | 28.99 (AUC0-t) | |

| Pure Drug Suspension (Rats) | 0.96 ± 0.05 | 1.0 | 3.57 ± 0.32 (AUC0-t) | nih.gov |

| Inclusion Complex Tablet (Rats) | 2.58 ± 0.11 | 0.67 | 6.24 ± 0.55 (AUC0-t) | nih.gov |

| Transdermal Nanoemulsion (Rats) | 9.4 ± 1.1 | 6.0 ± 0.31 | 61.4 ± 2.98 (AUC0-t) | walshmedicalmedia.comresearchgate.net |

This compound Distribution Characteristics

Once absorbed into the bloodstream, this compound is distributed throughout the body. Its distribution pattern is a key factor in its therapeutic action, particularly its ability to reach target sites of inflammation. The volume of distribution (Vd) for this compound is consistently reported to be approximately 25 liters. drugbank.comnih.govnih.govresearchgate.net

Protein Binding of this compound

This compound exhibits a very high degree of binding to plasma proteins, a characteristic that significantly influences its distribution and availability to tissues.

Extent of Binding: Research consistently shows that this compound is more than 99% bound to plasma proteins. drugbank.comnih.govnih.govfabad.org.trresearchgate.net One source specifies the binding to be greater than 99.7%. thepharmajournal.com

Binding Protein: The primary binding protein for this compound in the plasma is albumin. nih.govmdpi.com

Binding Stoichiometry: Studies investigating the interaction between this compound and bovine serum albumin (BSA), a protein structurally similar to human serum albumin, have indicated that the binding occurs in a 1:1 molar ratio. nih.gov This interaction is primarily driven by hydrophobic forces. nih.gov

| Parameter | Finding | Reference |

|---|---|---|

| Percentage of Protein Binding | >99% | drugbank.comnih.govnih.govfabad.org.tr |

| Primary Binding Protein | Albumin | nih.govmdpi.com |

| Binding Ratio (Drug:Albumin) | Approximately 1:1 | nih.gov |

Tissue Distribution Patterns of this compound

A crucial aspect of this compound's efficacy in treating joint-related inflammatory conditions is its ability to penetrate specific tissues, most notably the synovial fluid.

Synovial Fluid Penetration: this compound effectively penetrates the synovial fluid, which is the lubricating fluid in joints. drugbank.comnih.govnih.gov This allows the drug to exert its anti-inflammatory effects directly at the site of inflammation in conditions like osteoarthritis and rheumatoid arthritis. nih.gov

Concentration in Synovial Fluid: Studies have demonstrated that the concentration of this compound in the synovial fluid can reach approximately 57% to 60% of the concentration found in the plasma. drugbank.comnih.govnih.gov

Other Tissues: Upon oral administration, this compound is also distributed to various organs, with high concentrations found in the kidneys, bladder, and liver, and lower concentrations in the eyes and brain. google.com

| Tissue | Relative Concentration | Reference |

|---|---|---|

| Synovial Fluid | ~57-60% of plasma concentration | drugbank.comnih.govnih.gov |

| Kidney, Bladder, Liver | High | google.com |

| Brain, Eyes, Adipose Tissue | Low | google.com |

Blood-Brain Barrier Permeability of this compound

The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system (CNS). The ability of drugs to cross this barrier determines their potential for central effects.

General Permeability: Non-steroidal anti-inflammatory drugs as a class are known to be capable of crossing the blood-brain barrier. nih.govfrontiersin.org This permeability is a prerequisite for the centrally-mediated side effects sometimes associated with NSAIDs, such as dizziness and headaches. nih.govnih.gov

Factors Influencing Permeability: The high permeability characteristic of this compound as a BCS Class II drug suggests it has the lipophilicity required to traverse the lipid membranes of the BBB. drugbank.comwikipedia.org

Role of Transporters: The transport of NSAIDs across the BBB is not solely dependent on passive diffusion. Efflux transporters, which are proteins that actively pump substances out of the brain, play a significant role. nih.gov Studies on diclofenac (B195802), a major metabolite of this compound, suggest that efflux anion transporters, such as organic anion transporter-3, are involved in its transport at the BBB. researchgate.net The activity of these transporters can be influenced by inflammatory states, which may alter the brain penetration of the drug. researchgate.netnih.gov While direct quantitative studies on this compound's BBB transport are limited, the evidence from its drug class and primary metabolite strongly indicates that it does cross into the CNS, with its passage being modulated by active transport mechanisms.

Synovial Fluid Penetration of this compound

A key aspect of an anti-inflammatory drug's efficacy in treating joint-related pain and inflammation is its ability to reach the site of action. For this compound, this involves penetrating the synovial fluid, the lubricating fluid found in synovial joints. Research has shown that after oral administration, this compound successfully enters this fluid.

Studies have demonstrated that the concentration of this compound in the synovial fluid reaches approximately 57% to 81% of its concentration in the blood plasma. nih.govdovepress.comscispace.comijss-sn.com This significant penetration allows the drug to exert its therapeutic effects directly within the inflamed joint tissues. nih.govdovepress.com In patients with knee pain and synovial fluid effusion receiving multiple doses, the plasma concentration of this compound was found to be about twice that in the synovial fluid. easpublisher.com

This compound Biotransformation and Metabolism

This compound is extensively metabolized in the body, primarily in the liver. The parent drug is transformed into several other compounds, some of which are also pharmacologically active. This biotransformation process is critical to both its therapeutic action and its eventual elimination from the body.

Hepatic Metabolism Pathways of this compound

The liver is the primary site for the metabolism of this compound, where it undergoes both Phase I and Phase II metabolic reactions. These reactions are catalyzed by specific enzyme systems that modify the chemical structure of the drug.

The initial and most significant step in the metabolism of this compound is hydroxylation, a Phase I reaction. This process is primarily mediated by the Cytochrome P450 (CYP) family of enzymes. youtube.com Specifically, the isoform CYP2C9 has been identified as the key enzyme responsible for the conversion of this compound into its major metabolite, 4'-hydroxythis compound (B13806639). nih.govnih.govresearchgate.net

The central role of CYP2C9 has been confirmed through several experimental approaches:

Selective Inhibition: The use of sulfaphenazole, a known selective inhibitor of CYP2C9, was shown to block the formation of the hydroxylated metabolite. nih.gov

Correlation Studies: A direct correlation was observed between the rate of 4'-hydroxythis compound formation and the activity of tolbutamide (B1681337) hydroxylase, a marker for CYP2C9 activity. nih.gov

Recombinant Enzymes: Experiments using microsomes from cells specifically engineered to express human CYP2C9 demonstrated that this isoform alone could produce the 4'-hydroxylated metabolite. nih.gov

While CYP2C9 is definitively linked to 4'-hydroxylation, the specific cytochrome P450 isoform responsible for the formation of another minor metabolite, 5-hydroxythis compound, has not been conclusively identified. nih.gov

Following Phase I metabolism, this compound and its hydroxylated metabolites undergo Phase II conjugation reactions, with glucuronidation being the most prominent pathway. nih.gov This process involves the attachment of a glucuronic acid molecule to the drug or its metabolites, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov

This conjugation makes the compounds more water-soluble and facilitates their excretion from the body, primarily via the urine. easpublisher.comdrugbank.com Approximately two-thirds of an administered dose of this compound is excreted through the kidneys, mainly in the form of glucuronidated conjugates of both the parent drug and its hydroxylated forms. easpublisher.comdrugbank.com While the specific UGT isoforms involved in this compound glucuronidation are not as extensively detailed as the CYP involvement, this pathway is a critical step in the drug's clearance. mdpi.com

Identification of this compound Metabolites

The biotransformation of this compound results in the formation of several distinct metabolites. These have been identified in various biological samples, including plasma, urine, and in vitro models using human liver cells. nih.govdrugbank.com

The primary metabolite found in human plasma is 4'-hydroxythis compound . nih.govdrugbank.comnih.gov Other identified metabolites include:

Diclofenac: Formed through the hydrolysis of the ester bond of this compound. nih.govnih.govnih.gov

5-hydroxythis compound: A minor hydroxylated metabolite. nih.govdrugbank.com

4'-hydroxydiclofenac (B1664172): A hydroxylated form of diclofenac. drugbank.comnih.gov

5-hydroxydiclofenac: Another hydroxylated form of diclofenac. nih.gov

| Metabolite Name | Formation Pathway | Significance |

|---|---|---|

| 4'-hydroxythis compound | CYP2C9-mediated hydroxylation of this compound | Major metabolite in humans nih.govdrugbank.comnih.gov |

| Diclofenac | Hydrolysis of this compound | Minor metabolite in humans nih.govnih.govnih.gov |

| 5-hydroxythis compound | Hydroxylation of this compound | Minor metabolite nih.govdrugbank.com |

| 4'-hydroxydiclofenac | Hydroxylation of Diclofenac or Hydrolysis of 4'-hydroxythis compound | Metabolite of Diclofenac and 4'-hydroxythis compound nih.govdrugbank.comnih.gov |

| 5-hydroxydiclofenac | Hydroxylation of Diclofenac | Minor metabolite nih.gov |

Metabolic Fate of this compound Active Metabolites

4'-hydroxythis compound , the main active metabolite, is further metabolized. nih.gov One of its metabolic routes is hydrolysis, which converts it into 4'-hydroxydiclofenac . nih.gov This metabolite can also be formed through a different pathway: the hydroxylation of diclofenac, which itself is a metabolite of this compound. nih.gov

Pharmacokinetic modeling has shown that the rate at which 4'-hydroxythis compound is metabolized is significantly faster than the metabolism rate for diclofenac. nih.govresearchgate.net Furthermore, the generation of 4'-hydroxydiclofenac is more efficient from the hydroxylation of diclofenac than from the hydrolysis of 4'-hydroxythis compound. nih.govresearchgate.net Ultimately, these active metabolites and their subsequent products are, like the parent compound, conjugated (primarily through glucuronidation) and excreted. nih.govdrugbank.com

The disposition of this compound within the body is characterized by its routes of elimination and excretion, the rate at which it is cleared, and the variability of these processes among individuals.

This compound Elimination and Excretion Routes

The primary pathway for the elimination of this compound and its metabolites from the body is through the kidneys. drugbank.com Renal excretion is the main route, accounting for approximately 70-80% of the drug's clearance. drugbank.comnih.gov Following oral administration, about two-thirds of the dose is excreted in the urine. drugbank.comfabad.org.tr The excreted compounds are predominantly the metabolites of this compound, mainly in their glucuronidated and hydroxylated forms. drugbank.comgoogle.com Unchanged this compound accounts for only a small fraction of the renally excreted dose. google.com

The metabolism of this compound, which precedes excretion, occurs in human hepatocytes. nih.gov The principal metabolite formed is 4'-hydroxythis compound. fabad.org.trnih.govnih.gov Other minor metabolites that have been identified include 5-hydroxythis compound, diclofenac, 5-hydroxydiclofenac, and 4'-hydroxydiclofenac. nih.govfabad.org.tr The hydroxylation of this compound to its main metabolite, 4'-hydroxythis compound, is mediated by the cytochrome P450 enzyme, specifically CYP2C9. drugbank.comnih.gov These metabolites are then further conjugated before being eliminated via the urine. nih.gov

Table 1: Major Metabolites of this compound Found in Human Plasma and Urine

| Metabolite Name | Metabolic Pathway | Notes |

| 4'-hydroxythis compound | Hydroxylation (via CYP2C9) | The primary and major metabolite detected in plasma. drugbank.comnih.govfabad.org.trnih.gov |

| 5-hydroxythis compound | Hydroxylation | A minor metabolite. nih.govfabad.org.tr |

| Diclofenac | Hydrolysis | A minor metabolite. nih.govfabad.org.tr |

| 4'-hydroxydiclofenac | Hydroxylation | A minor metabolite. nih.govnih.gov |

| 5-hydroxydiclofenac | Hydroxylation | A minor metabolite. fabad.org.tr |

Biliary Excretion of this compound

While renal excretion is the predominant route, a smaller portion of an this compound dose is eliminated through the biliary system. Approximately 20% of the administered dose is excreted in the feces, which is indicative of biliary excretion. drugbank.comfabad.org.tr This pathway complements the primary renal route to ensure the complete elimination of the drug and its byproducts from the systemic circulation.

Half-Life Determination of this compound

The elimination half-life (t½) of a drug is a key pharmacokinetic parameter that indicates the time required for the concentration of the drug in the plasma to reduce by half. For this compound, the mean plasma elimination half-life is consistently reported to be approximately 4 hours. drugbank.comnih.govfabad.org.trnih.gov Some studies have reported a slightly more specific range of 4.0 to 4.3 hours. google.com This relatively short half-life suggests that this compound does not accumulate in the body with regular dosing. nih.gov

Table 2: Reported Elimination Half-Life of this compound

| Study Finding | Reported Half-Life (t½) | Source Citation |

| Mean plasma elimination half-life | ~ 4 hours | drugbank.comnih.govfabad.org.trnih.gov |

| Biological half-life | 2-4 hours | nih.govjksrr.org |

| Average plasma elimination half-life | 4 - 4.3 hours | google.com |

Pharmacokinetic Variability of this compound

The pharmacokinetic profile of this compound can exhibit variability, which can be categorized as either inter-individual or intra-individual.

Inter-Individual Pharmacokinetic Variability of this compound

Inter-individual variability refers to the differences in pharmacokinetic parameters observed among different individuals. While some studies designed to assess bioequivalence between different formulations of this compound have reported no significant inter-subject variation, other factors can contribute to differences between people. nih.govnih.govrepec.org

One source of this variability is genetic polymorphism in metabolic enzymes. The metabolism of many non-steroidal anti-inflammatory drugs (NSAIDs) is influenced by genetic variations in the CYP2C9 enzyme. mdpi.com Individuals can be classified as poor, intermediate, or normal metabolizers based on their CYP2C9 alleles, which can affect drug clearance and plasma concentrations. mdpi.com However, the clinical impact of these genetic differences may be less pronounced for drugs like this compound that are metabolized through multiple pathways. mdpi.com

Studies have also compared the pharmacokinetics of this compound across different ethnic populations. For instance, one study found no significant difference in the pharmacokinetic parameters of this compound between Pakistani and UK populations, suggesting that ethnicity may not be a major source of variability for this drug. However, the same study did note a variation between subject coefficients of 17.38% for the ratio of product means.

Intra-Individual Pharmacokinetic Variability of this compound

Intra-individual variability refers to the fluctuations in pharmacokinetic parameters observed within the same individual on different occasions. Bioequivalence studies involving this compound have generally found no significant intra-subject variation, indicating a consistent pharmacokinetic profile within an individual under controlled conditions. nih.govnih.govrepec.org The lack of accumulation with repeated dosing further supports the low intra-individual variability of this compound. nih.gov

Pharmacodynamics of Aceclofenac: Biomarker Responses and Efficacy Proxies

Relationship Between Aceclofenac Exposure and Pharmacological Effect

The pharmacological effect of this compound is closely linked to its exposure, specifically its absorption, distribution to the site of inflammation, and metabolism. As a phenylacetic acid derivative, this compound is administered orally and is observed to be rapidly and completely absorbed. researchgate.netnih.gov Peak plasma concentrations are typically reached between 1.25 to 3.0 hours after ingestion. researchgate.netnih.gov The drug is highly bound to plasma proteins (over 99%) and has a volume of distribution of approximately 25 liters. researchgate.netnih.gov

A crucial aspect of its exposure-effect relationship is its ability to penetrate synovial fluid, the primary site of action in rheumatic conditions. After administration, this compound concentrations in the synovial fluid reach approximately 57% of the concentrations found in the plasma, ensuring the drug is available to exert its anti-inflammatory and analgesic effects directly within the affected joint. researchgate.netnih.gov

The clinical efficacy, a direct pharmacological effect, has been quantified in studies measuring pain relief. In a prospective, randomized clinical trial involving patients with chronic lower back pain, treatment with this compound resulted in a statistically significant reduction in pain intensity as measured by the Visual Analogue Scale (VAS). semanticscholar.orgnih.gov This demonstrates a clear correlation between the administration of the drug (exposure) and its intended therapeutic outcome (pharmacological effect). The primary mechanism for this effect is the inhibition of prostaglandin (B15479496) synthesis, a key process in inflammation and pain signaling. nih.gov

Table 1: Clinical Efficacy of this compound in Chronic Lower Back Pain

| Parameter | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | P-value | Source |

|---|---|---|---|---|

| Pain Intensity (VAS, 0-100 mm) | 64.0 ± 13.1 | 45.5 ± 20.8 | <0.05 | semanticscholar.org |

This compound Impact on Inflammatory Biomarkers

Prostaglandin E2 Levels Modulation by this compound

This compound significantly modulates the levels of Prostaglandin E2 (PGE2), a principal mediator of inflammation and pain. nih.govnih.gov Its mechanism of action is primarily through the potent inhibition of the cyclooxygenase (COX) enzyme, particularly showing selectivity for the COX-2 isoform which is induced during inflammation. researchgate.netnih.govclinicaltrials.gov

Interestingly, this compound itself has a low intrinsic inhibitory effect on COX enzymes. nih.gov Its pharmacological activity is largely due to its intracellular conversion into active metabolites. nih.govnih.gov Studies have shown that this compound is metabolized within human rheumatoid synovial cells and other inflammatory cells into compounds such as diclofenac (B195802) and 4'-hydroxy diclofenac, which are potent inhibitors of both COX-1 and COX-2. nih.gov This conversion leads to a marked reduction in the production of PGE2. nih.gov

Clinical research in patients with osteoarthritis (OA) confirms these findings. A study involving 30 OA patients scheduled for knee replacement surgery demonstrated that three months of treatment with this compound significantly decreased the interleukin-1β (IL-1β)-induced release of PGE2 in cartilage and chondrocytes. researchgate.netnih.gov The treatment also reduced PGE2 levels in the synovial fluid. researchgate.netnih.gov

Table 2: Effect of this compound on Prostaglandin E2 Synthesis in Osteoarthritis

| Biomarker | Effect | Tissue/Cell Type | Finding | Source |

|---|---|---|---|---|

| PGE2 | Inhibition | Synovial Fluid | Reduced PGE2 levels (p<0.05 vs. control) | researchgate.netnih.gov |

| PGE2 | Inhibition | Cartilage & Chondrocytes | Decreased IL-1β-induced release of PGE2 | researchgate.netnih.gov |

C-Reactive Protein (CRP) Response to this compound

In contrast, a meta-analysis comparing celecoxib (B62257) with diclofenac (a major metabolite of this compound) for knee osteoarthritis found that celecoxib showed a greater reduction in CRP levels than diclofenac. semanticscholar.org Given that this compound's effects are partly mediated by its conversion to diclofenac, its impact on CRP may be limited. CRP levels above 10 mg/L are generally considered to indicate significant inflammation. medicalnewstoday.com While this compound effectively manages the pain and swelling associated with inflammatory conditions, its use does not consistently lead to a direct and substantial reduction of CRP levels in the blood. nih.govmedicalnewstoday.com

Erythrocyte Sedimentation Rate (ESR) Modulation by this compound

The modulation of the Erythrocyte Sedimentation Rate (ESR), another non-specific marker of inflammation, by this compound appears to be more significant than its effect on CRP. In a retrospective study of patients with giant cell arteritis, the use of NSAIDs was associated with a statistically significant lower ESR. nih.gov

Furthermore, a comparative meta-analysis of treatments for knee osteoarthritis reported that celecoxib had an advantage over diclofenac (an this compound metabolite) in producing a greater reduction in ESR. semanticscholar.org While evidence specifically isolating the effect of this compound is limited, the data available for related NSAIDs and its primary metabolite suggest that treatment can contribute to a reduction in this inflammatory marker. nih.govsemanticscholar.org

Cytokine Profile Alterations by this compound

This compound alters the profile of several key pro-inflammatory cytokines involved in the pathogenesis of inflammatory diseases. Its action extends beyond prostaglandin inhibition to downregulating the production of cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). clinicaltrials.gov

Table 3: Impact of this compound on Pro-Inflammatory Cytokines

| Cytokine | Effect | Study Context | Source |

|---|---|---|---|

| Interleukin-1β (IL-1β) | Inhibition | Reduced expression in cultured OA chondrocytes | researchgate.netclinicaltrials.gov |

| Interleukin-6 (IL-6) | Inhibition | Decreased production in human chondrocytes | clinicaltrials.govnih.gov |

| Tumor Necrosis Factor (TNF) | Inhibition | Reduced expression in cultured OA chondrocytes | researchgate.netclinicaltrials.gov |

This compound Effects on Pain Signaling Pathways

The primary effect of this compound on pain signaling pathways is through the inhibition of prostaglandin synthesis. nih.govresearchgate.net Prostaglandins (B1171923), particularly PGE2, are crucial mediators that sensitize peripheral nerve endings to other pain-inducing stimuli, thereby lowering the pain threshold. By blocking the COX-2 enzyme and reducing PGE2 production, this compound effectively dampens this sensitization process, leading to its analgesic effect. researchgate.net

However, the mechanism of action for this compound is multifactorial and extends beyond the COX pathway. nih.gov An additional relevant mechanism involves its interference with neutrophil function. Neutrophils play a key role in the inflammatory response that underlies many painful conditions. Research has shown that this compound can decrease the expression and function of certain adhesion molecules on the surface of human neutrophils, most notably L-selectin. researchgate.net L-selectin is critical for the initial "rolling" of neutrophils along the endothelial lining of blood vessels, a prerequisite for their migration into inflamed tissue. By inducing a dramatic decrease in L-selectin expression, this compound significantly diminishes the adhesion of neutrophils to endothelial cells. researchgate.net This interference with neutrophil trafficking represents an additional anti-inflammatory and, consequently, analgesic mechanism that is distinct from prostaglandin inhibition. researchgate.net

Mentioned Chemical Compounds

This compound Influence on Cartilage Metabolism Markers

The therapeutic effects of non-steroidal anti-inflammatory drugs (NSAIDs) in osteoarthritis (OA) are primarily attributed to their ability to reduce pain and inflammation. However, there is growing interest in the direct effects these agents may have on cartilage metabolism, as any drug that impairs the ability of chondrocytes to repair their damaged extracellular matrix could potentially accelerate tissue breakdown. nih.gov Conversely, agents that stimulate matrix synthesis or inhibit its degradation could offer benefits beyond simple symptom relief. This compound has been the subject of research in this area, with studies focusing on its influence on key biomarkers of cartilage anabolism (synthesis) and catabolism (breakdown).

In the context of OA, the health of articular cartilage is compromised, with synthetic activity reduced by nearly 50% compared to normal cartilage. actascientific.comnih.gov The primary components of the cartilage matrix are type II collagen, which provides tensile strength, and large proteoglycan molecules, like aggrecan, which bind with hyaluronan to resist compressive loads. nih.gov The degradation of these molecules is a central feature of OA, often mediated by enzymes such as matrix metalloproteinases (MMPs). nih.govtermedia.pl

Research indicates that this compound can exert a favorable or chondroprotective effect on cartilage by stimulating the synthesis of essential matrix components. actascientific.com In-vitro studies using human osteoarthritic cartilage explants have shown that this compound, at concentrations found in synovial fluid, can significantly influence the metabolism of proteoglycans and hyaluronan. nih.govnih.gov One study demonstrated that this compound, in a dose-dependent manner, increased the synthesis of both proteoglycans and hyaluronan in cartilage explants from patients with moderate and severe OA. nih.govuclouvain.be Furthermore, the drug significantly reduced the net loss of these newly synthesized molecules from the cartilage tissue. nih.govnih.gov This stimulatory effect on glycosaminoglycan (GAG) synthesis is thought to be related to this compound's ability to inhibit the activity of the pro-inflammatory cytokine Interleukin-1 (IL-1), thereby allowing for the expression of indigenous growth factor activity. actascientific.comnih.gov

Table 1: In-Vitro Effects of this compound on Proteoglycan (PG) and Hyaluronan (HA) Metabolism in Human Osteoarthritic Cartilage Data sourced from a study on human cartilage explants. nih.govnih.gov

| Biomarker Assessed | Effect Observed with this compound | Significance in Cartilage Health |

|---|---|---|

| Proteoglycan Synthesis | Increased | Enhances the cartilage's ability to resist compression and bear loads. |

| Hyaluronan Synthesis | Increased | Promotes the structural organization and aggregation of proteoglycans. |

| Loss of Proteoglycans | Reduced | Helps maintain the integrity and concentration of the cartilage matrix. |

| Loss of Hyaluronan | Reduced | Limits the diffusion and degradation of proteoglycan molecules. |

The influence of this compound on the catabolic side of cartilage metabolism, particularly on MMPs, has also been investigated. MMPs are a family of enzymes responsible for degrading extracellular matrix components like aggrecan and collagen. nih.gov A clinical study involving patients with OA examined the serum levels of MMP-1, MMP-3, MMP-8, and their tissue inhibitor (TIMP-1) after treatment. The results showed that this compound did not cause a significant variation in the concentrations of these MMPs or the MMP/TIMP-1 ratio, suggesting a relatively neutral effect on these specific systemic markers. nih.gov

Table 2: Effect of this compound on Serum Levels of MMPs and TIMP-1 in Osteoarthritis Patients Data sourced from a clinical study on OA patients. nih.gov

| Marker | Finding |

|---|---|

| MMP-1 | No significant change |

| MMP-3 | No significant change |

| MMP-8 | No significant change |

| TIMP-1 | No significant change |

Interestingly, other research focusing on the cellular level has revealed that a primary metabolite of this compound, 4'-hydroxythis compound (B13806639), possesses significant chondroprotective properties. nih.gov An in-vitro study on rabbit articular chondrocytes demonstrated that 4'-hydroxythis compound, but not this compound itself or other metabolites like diclofenac, down-regulated the IL-1-induced production of pro-matrix metalloproteinase-1 (proMMP-1) and pro-matrix metalloproteinase-3 (proMMP-3). nih.gov This metabolite also interfered with the release of sulfated glycosaminoglycans (proteoglycans) from the chondrocytes, indicating it can suppress key catabolic pathways. nih.govresearchgate.net This suggests that the therapeutic effects of this compound on cartilage may be at least partially mediated by the actions of its 4'-hydroxythis compound metabolite. nih.gov

Table 3: In-Vitro Effects of 4'-hydroxythis compound on Rabbit Articular Chondrocytes Data sourced from a study on rabbit chondrocytes. nih.gov

| Biomarker/Process | Effect Observed with 4'-hydroxythis compound | Implication |

|---|---|---|

| Pro-MMP-1 Production | Suppressed | Reduces the potential for collagen degradation. |

| Pro-MMP-3 Production | Suppressed | Reduces the potential for proteoglycan and collagen degradation. |

| Proteoglycan Release | Suppressed | Helps preserve the structural integrity of the cartilage matrix. |

Clinical Efficacy and Therapeutic Applications of Aceclofenac

Efficacy of Aceclofenac in Musculoskeletal and Rheumatic Conditions

This compound has demonstrated significant efficacy in the management of chronic painful musculoskeletal disorders such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. dovepress.comnih.gov Clinical trials have consistently shown that this compound is at least as effective as other commonly prescribed NSAIDs in reducing pain and improving physical function in these conditions. dovepress.comnih.gov

This compound Efficacy in Osteoarthritis Management

This compound has proven to be a potent agent in the management of osteoarthritis, providing symptomatic relief and enhancing the quality of life for patients. drugbank.com

In patients with osteoarthritis of the knee, this compound has been shown to decrease pain, reduce the severity of the disease, and improve the functional capacity of the knee to a degree comparable to other NSAIDs like diclofenac (B195802), piroxicam (B610120), and naproxen (B1676952). drugbank.com A multicenter, randomized, double-blind study comparing this compound with diclofenac in patients with knee osteoarthritis revealed that both treatments led to significant improvements in pain intensity. nih.gov However, patients' subjective assessment of pain relief was significantly greater with this compound, with 71% of patients in the this compound group reporting improvement compared to 59% in the diclofenac group. nih.gov

Another randomized, double-blind comparative clinical trial in an Indian population found this compound to be statistically superior to diclofenac in terms of Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) scores, investigator's assessment, and joint tenderness. nih.govtandfonline.com Furthermore, a study comparing this compound with piroxicam in osteoarthritis of the knee demonstrated a more rapid improvement in knee flexion in the this compound group after 15 days of treatment. achnil.com

A 4-week, multicenter, randomized, comparative clinical study evaluated a controlled-release (CR) formulation of this compound against an immediate-release (IR) formulation in patients with chronic knee osteoarthritis. nih.gov Both formulations were found to be equally effective in improving pain as measured by the visual analogue scale (VAS) and Knee injury and Osteoarthritis Outcome Score (KOOS). nih.gov

Table 1: Comparative Efficacy of this compound in Osteoarthritis

| Comparator | Key Findings | Reference |

|---|---|---|

| Diclofenac | Both effective in improving pain intensity; this compound showed a trend towards greater improvement in knee movement and significantly better patient-reported pain relief. | nih.gov |

| Diclofenac | This compound was statistically superior in improving WOMAC scores, investigator's assessment, and joint tenderness. | nih.govtandfonline.com |

| Piroxicam | Both showed significant improvement; this compound led to a more rapid improvement in knee flexion. | achnil.com |

| Naproxen | This compound was found to be a well-tolerated alternative to naproxen in the treatment of osteoarthritis. | semanticscholar.org |

| This compound CR vs. IR | Both formulations were equally effective in improving VAS and KOOS scores. | nih.gov |

This compound Efficacy in Rheumatoid Arthritis Treatment

This compound is an effective and well-tolerated treatment for rheumatoid arthritis, a chronic autoimmune disease characterized by joint inflammation. nih.govnih.gov

In several randomized clinical trials, each spanning 12 to 24 weeks, this compound was found to be at least as effective as diclofenac, indomethacin (B1671933), ketoprofen, and tenoxicam (B611289) in reducing pain intensity, joint inflammation, morning stiffness, and improving hand grip strength in patients with active rheumatoid arthritis. dovepress.comresearchgate.net After up to 24 weeks of therapy, a significant reduction in joint inflammation, as assessed by Ritchie Index scores, was observed with both this compound and its comparators, with no significant differences between the treatment groups. dovepress.comresearchgate.net

A long-term, multicenter, double-blind study comparing this compound with diclofenac over six months in patients with active rheumatoid arthritis showed significant improvements in pain and inflammation for both groups, with no significant inter-group differences. nih.gov However, a trend towards greater improvement in hand grip strength was noted with this compound (22% improvement) compared to diclofenac (17% improvement). nih.gov

Furthermore, a 4-week, multicenter, double-blind, randomized, placebo-controlled study demonstrated that this compound was significantly more effective than placebo in improving the Ritchie articular index, duration of morning stiffness, joint swelling, ARA functional class, patient's and physician's global assessments, and pain. nih.gov

Table 2: Efficacy of this compound in Rheumatoid Arthritis Clinical Trials

| Comparator(s) | Duration | Key Efficacy Outcomes | Reference |

|---|---|---|---|

| Diclofenac, Indomethacin, Ketoprofen, Tenoxicam | 12-24 weeks | This compound was at least as effective in reducing pain, joint inflammation, and morning stiffness. | dovepress.comresearchgate.net |

| Diclofenac | 6 months | Both treatments showed significant improvement in pain and inflammation; this compound showed a trend for greater improvement in hand grip strength. | nih.gov |

| Placebo | 4 weeks | This compound was significantly superior in improving Ritchie articular index, morning stiffness, joint swelling, and pain. | nih.gov |

| Ketoprofen | 3 months | Both drugs showed efficacy, with a rapid improvement in the Ritchie index observed in the this compound group at 15 days. | nih.gov |

This compound Efficacy in Ankylosing Spondylitis Therapy

This compound has been established as a safe and effective treatment for ankylosing spondylitis, a chronic inflammatory disease primarily affecting the spine. nih.govnih.gov

In three 12-week, randomized clinical trials, this compound was shown to be at least as effective as indomethacin, naproxen, and tenoxicam in reducing pain and morning stiffness, and improving mobility in patients with ankylosing spondylitis. dovepress.com After 12 weeks, pain intensity was significantly reduced from baseline in patients receiving this compound or its comparators, with no significant differences between the groups. dovepress.com

A 3-month, multicenter, double-blind, parallel study comparing this compound with tenoxicam in 273 patients with active ankylosing spondylitis found that seven of the eight efficacy variables, including morning stiffness and a visual analog pain scale, improved significantly in both groups, with no differences between the two treatments at the end of the study. nih.gov Similarly, a 3-month multicenter, double-blind trial comparing this compound with indomethacin in 310 patients with active ankylosing spondylitis found no significant differences between the treatments for any efficacy variable, with both showing significant improvements in pain, morning stiffness, and spinal mobility. nih.gov

A small, 12-week study suggested that combining this compound with a fixed-dose of tramadol/paracetamol may offer marginal benefits over this compound monotherapy in reducing disease activity in patients with ankylosing spondylitis. nih.gov

Table 3: Comparative Efficacy of this compound in Ankylosing Spondylitis

| Comparator | Duration | Key Findings | Reference |

|---|---|---|---|

| Indomethacin, Naproxen, Tenoxicam | 12 weeks | This compound was at least as effective in reducing pain and morning stiffness and improving mobility. | dovepress.com |

| Tenoxicam | 3 months | Both drugs were similar in terms of safety and effectiveness in treating active ankylosing spondylitis. | nih.gov |

| Indomethacin | 3 months | This compound and indomethacin did not differ in efficacy, both significantly improving pain and spinal mobility. | nih.gov |

This compound Efficacy in Other Arthropathies

The therapeutic benefits of this compound extend to other painful arthropathies and musculoskeletal conditions. dovepress.comnih.gov It is indicated for the treatment of inflammatory and painful processes such as low back pain, scapulohumeral periarthritis, and extra-articular rheumatism. dovepress.comnih.gov Several randomized clinical studies have demonstrated that this compound is at least as effective as other NSAIDs, including diclofenac, nabumetone, naproxen, and piroxicam, in reducing pain and/or improving functional capacity in patients with low back pain. dovepress.comresearchgate.net

This compound Efficacy in Acute Pain Syndromes

This compound is also effective in the management of acute pain, including post-operative pain. nih.goverpublications.com

Post-Operative Pain Management with this compound

Clinical studies have demonstrated the efficacy of this compound in managing post-operative pain, particularly after dental and perineal surgery.

In the context of post-operative pain following third molar surgery, a randomized open-label comparative study found this compound to be an effective and superior analgesic compared to diclofenac sodium in treating moderate to severe acute pain. nih.gov this compound demonstrated a more rapid onset and longer duration of action. nih.gov Another study comparing the pre-emptive analgesic effects of this compound and diclofenac after mandibular third molar extraction concluded that a single pre-emptive dose of this compound was more effective. researchgate.net Patients in the this compound group had less post-operative pain at all time intervals, with the difference being statistically significant at 8, 10, 12, and 24 hours. researchgate.net Furthermore, a study comparing this compound to a placebo after the surgical removal of impacted wisdom teeth showed significant improvement in pain relief, mouth opening ability, and swelling reduction in the this compound group. erpublications.com

This compound has also been evaluated for the management of post-episiotomy pain. A double-blind study comparing a single dose of this compound with paracetamol in patients with severe episiotomal pain found that the analgesic effect of this compound was superior to that of paracetamol. nih.gov Another controlled double-blind study showed a progressive and marked reduction in pain in patients treated with this compound for post-episiotomal pain. nih.gov

However, a systematic review that identified only one study on the use of oral this compound for post-operative pain concluded that at a single dose of 150 mg, its efficacy could not be distinguished from placebo in patients with established post-operative pain after third molar extraction. nih.gov This highlights the need for further research to establish the effective dose of this compound in this setting. nih.gov

Table 4: Efficacy of this compound in Post-Operative Pain

| Type of Surgery | Comparator | Key Findings | Reference |

|---|---|---|---|

| Third Molar Surgery | Diclofenac | This compound was superior in treating moderate to severe acute pain with a more rapid onset and longer duration of action. | nih.gov |

| Third Molar Surgery (Pre-emptive) | Diclofenac | Pre-emptive this compound was more effective in reducing post-operative pain. | researchgate.net |

| Third Molar Surgery | Placebo | This compound showed significant improvement in pain relief, mouth opening, and swelling reduction. | erpublications.com |

| Episiotomy | Paracetamol | The analgesic effect of this compound was superior to that of paracetamol. | nih.gov |

Dental Pain Alleviation by this compound

This compound has demonstrated significant efficacy in the management of acute dental pain, particularly in postoperative settings such as after third molar surgery. Its analgesic properties are attributed to its ability to inhibit cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins (B1171923) responsible for pain and inflammation.

Clinical studies have shown that this compound is an effective option for controlling dental pain. In a study comparing this compound with diclofenac for pain relief after third molar surgery, this compound was found to be a superior analgesic with a more rapid onset and longer duration of action. clinconnect.io Patients treated with this compound experienced a 39% reduction in pain intensity at the 8-hour mark, compared to a 27% reduction in the diclofenac group. clinconnect.io Furthermore, the onset of analgesia was significantly faster in the this compound group. clinconnect.io

However, its comparative efficacy against other NSAIDs like ibuprofen (B1674241) has yielded mixed results. One study involving postoperative pain after third molar surgery concluded that ibuprofen provided more effective and longer-lasting analgesia compared to this compound. tandfonline.com Conversely, in the context of acute irreversible pulpitis, a condition causing severe toothache, this compound demonstrated a better analgesic effect than ibuprofen. oup.comnih.gov A randomized, double-blind trial showed a more significant reduction in pain intensity at 30 and 45 minutes with this compound compared to ibuprofen. nih.gov

The combination of this compound with paracetamol has also been explored as a multimodal approach to enhance pain relief in odontogenic pain, leveraging a synergistic effect that targets both peripheral and central pain pathways.

Dysmenorrhea Management with this compound

Primary dysmenorrhea, characterized by painful menstrual cramps, is another condition where this compound has proven to be an effective therapeutic agent. The pain in dysmenorrhea is largely caused by an overproduction of prostaglandins in the uterine lining, leading to intense uterine contractions. As an inhibitor of prostaglandin (B15479496) synthesis, this compound directly targets this underlying mechanism.

Further research has investigated the combination of this compound with an antispasmodic agent, drotaverine. A study evaluating this fixed-dose combination found it to be significantly superior to this compound monotherapy in providing pain relief for primary dysmenorrhea, particularly within the first four hours of administration. drugbank.com

Comparative Efficacy of this compound Against Other NSAIDs

The therapeutic utility of this compound is often evaluated by comparing its efficacy to that of other nonsteroidal anti-inflammatory drugs (NSAIDs). These comparisons are crucial for clinical decision-making and are typically based on outcomes in common inflammatory and painful conditions like osteoarthritis, rheumatoid arthritis, and acute pain states.

Efficacy Comparisons of this compound with Diclofenac

This compound and diclofenac are structurally related, but studies have highlighted differences in their efficacy and tolerability profiles. In the treatment of osteoarthritis, multiple studies have shown this compound to be either as effective as or superior to diclofenac. One multicentre, double-blind study in patients with osteoarthritis of the knee found that while both drugs significantly improved pain intensity, patients' subjective assessment of pain relief was significantly greater with this compound. ijbcp.com At the end of the 12-week study, 71% of patients in the this compound group reported improvement in pain intensity compared to 59% in the diclofenac group. ijbcp.com Another study focusing on an Indian population with osteoarthritis found this compound to be statistically superior to diclofenac based on WOMAC scores, investigator's assessment, and joint tenderness. semanticscholar.org

In the management of postoperative pain following oral cancer surgery, this compound was found to be as effective as diclofenac in reducing pain. researchgate.net However, for acute pain after third molar surgery, one study demonstrated that this compound provided a more rapid onset and longer duration of analgesia compared to diclofenac. clinconnect.io

| Indication | Key Finding | Supporting Study Detail | Citation |

|---|---|---|---|

| Osteoarthritis (Knee) | This compound showed significantly greater patient-reported pain relief. | 71% of this compound patients reported improvement vs. 59% with diclofenac. | ijbcp.com |

| Osteoarthritis | This compound was statistically superior in improving WOMAC scores and joint tenderness. | A randomized, double-blind trial in an Indian population. | semanticscholar.org |

| Postoperative Dental Pain | This compound demonstrated superior analgesia with faster onset and longer duration. | Pain intensity reduction at 8 hours was 39% for this compound vs. 27% for diclofenac. | clinconnect.io |

| Postoperative Pain (Oral Cancer) | This compound was as effective as diclofenac. | Mean VAS scores between the groups showed no significant difference. | researchgate.net |

Efficacy Comparisons of this compound with Ibuprofen

Comparisons between this compound and ibuprofen have been conducted primarily in the context of acute pain, especially dental pain. The results of these studies have not been uniform.

A placebo-controlled, double-blind study evaluating single doses for postoperative pain after third molar surgery found that ibuprofen was significantly superior to placebo for pain relief, whereas this compound was not found to be significantly different from placebo. nih.gov Another randomized double-blind study in a similar setting concluded that ibuprofen was more effective, with an earlier onset and longer duration of action compared to this compound. tandfonline.com

In contrast, a study on patients with acute irreversible pulpitis found that this compound provided better analgesic effects than ibuprofen. oup.comnih.gov Pain intensity was significantly lower in the this compound group at 30 and 45 minutes post-administration. nih.gov

| Indication | Key Finding | Supporting Study Detail | Citation |

|---|---|---|---|

| Postoperative Dental Pain | Ibuprofen was significantly superior to placebo; this compound was not. | Ibuprofen showed significant pain relief (P < 0.01) while this compound did not (P > 0.05). | nih.gov |

| Postoperative Dental Pain | Ibuprofen had a marginal edge over this compound in pain relief. | Statistical results showed a significant difference for drug effectiveness and pain relief (P < 0.05). | tandfonline.com |

| Acute Irreversible Pulpitis | This compound demonstrated better analgesic effect than Ibuprofen. | Pain intensity at 45 minutes was significantly lower for this compound (9.16±1.57) compared to ibuprofen (40.36±4.241). | oup.comnih.gov |

Efficacy Comparisons of this compound with Naproxen

This compound has been compared with naproxen in both chronic inflammatory conditions and acute pain settings. In a 12-week, double-blind clinical trial involving patients with active osteoarthritis of the knee, this compound was found to be as effective as naproxen. nih.gov Both treatments resulted in a significant reduction in pain at rest, pain on movement, and pain from pressure, with no statistically significant difference in efficacy found between the two drugs. nih.gov

Similarly, in the management of primary dysmenorrhea, a single dose of this compound was shown to be as effective as a single dose of naproxen. bmj.com A multicentre, crossover study found that total pain relief scores were not statistically different between the two medications, and both were significantly more effective than placebo. bmj.comnih.gov

Efficacy Comparisons of this compound with Selective COX-2 Inhibitors

This compound is often described as a preferential COX-2 inhibitor, distinguishing it from non-selective NSAIDs and the more highly selective COX-2 inhibitors (coxibs). tandfonline.comsemanticscholar.org

Clinical trials have compared this compound with selective coxibs like etoricoxib (B1671761) and celecoxib (B62257). In a study on patients with acute low back pain, both this compound and etoricoxib were clinically effective in reducing pain and improving function, with no statistically significant difference in efficacy between the two. tandfonline.com Etoricoxib demonstrated a slightly greater, though not statistically significant, reduction in pain (62.53%) compared to this compound (52.27%). tandfonline.com Another study in osteoarthritis patients found that while both drugs improved symptoms, this compound was superior in terms of change in visual analogue scale score, while etoricoxib was superior in terms of the WOMAC osteoarthritis index. nih.gov

A study comparing a combination of this compound and a proton-pump inhibitor (ilaprazole) against celecoxib monotherapy for NSAID-induced dyspepsia found no significant difference in treatment efficacy between the two groups. nih.gov A meta-analysis of observational studies calculated the relative risk of upper gastrointestinal complications and found that this compound, ibuprofen, and celecoxib had a similarly low relative risk (<2) compared to non-use of NSAIDs. nih.gov

| Comparator | Indication | Key Finding | Citation |

|---|---|---|---|

| Etoricoxib | Acute Low Back Pain | Both drugs were clinically effective with no statistically significant difference in pain reduction or functional improvement. | tandfonline.com |

| Etoricoxib | Osteoarthritis | Efficacy was mixed: this compound was superior on VAS score, while Etoricoxib was superior on WOMAC index. | nih.gov |

| Celecoxib | NSAID-induced Dyspepsia | A combination of this compound and ilaprazole (B1674436) showed comparable efficacy to celecoxib monotherapy. | nih.gov |

Long-Term Clinical Outcomes with this compound Therapy